2,3-Bis(trifluoromethyl)pyridine

Description

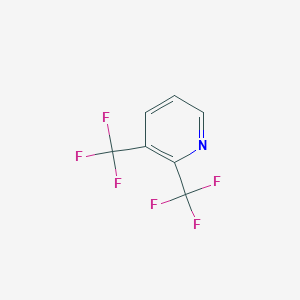

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXYHYDSDAOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343471 | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-68-4 | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role as a key building block in the development of novel bioactive molecules. The inclusion of trifluoromethyl groups on the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable pharmacophore in modern drug discovery.

Chemical and Physical Properties

This compound is a pyridine ring substituted with two trifluoromethyl groups at the 2 and 3 positions. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical and physical properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1644-68-4 | [1] |

| Molecular Formula | C₇H₃F₆N | [1] |

| Molecular Weight | 215.10 g/mol | [1][2] |

| Appearance | Liquid at room temperature | Inferred from melting point |

| Melting Point | -2°C | [1] |

| Boiling Point | 85°C at 18 mmHg | [1] |

| Density | 1.498 g/mL at 25°C | [1] |

| Flash Point | 159°F (~70.5°C) | [1] |

| Refractive Index | n20/D 1.393 | [1] |

| Solubility | Soluble in common organic solvents. | [3]* |

| XLogP3 | 2.7 - 3.1 | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F | [2] |

| InChI Key | RRNXYHYDSDAOFW-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines, including bis(trifluoromethyl)pyridines, is a critical area of research due to their utility as intermediates. General methods often involve the halogen exchange of polychlorinated picolines or lutidines.

General Synthesis Methodology: Vapor-Phase Chlorination and Fluorination

One of the primary industrial methods for producing trifluoromethylpyridines is through the high-temperature, vapor-phase reaction of picoline or lutidine precursors.[4][5] For the synthesis of bis(trifluoromethyl)pyridines, a lutidine (dimethylpyridine) isomer would serve as the starting material.

Experimental Protocol Outline:

-

Chlorination: The lutidine starting material is subjected to vapor-phase chlorination at high temperatures. This step converts the methyl groups into trichloromethyl (-CCl₃) groups.

-

Fluorination: The resulting bis(trichloromethyl)pyridine is then fluorinated, typically using anhydrous hydrogen fluoride (HF) in the vapor phase, often in the presence of a transition metal-based catalyst like iron fluoride.[4][5] This step exchanges the chlorine atoms for fluorine atoms, yielding the desired bis(trifluoromethyl)pyridine.

This simultaneous or stepwise process can be tailored to produce various isomers. For instance, reacting different lutidines under these conditions can yield novel compounds with two trifluoromethyl groups, with reported yields in the range of 60-80%.[4]

Caption: General synthesis workflow for bis(trifluoromethyl)pyridines.

Reactivity and Chemical Transformations

The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to pyridine itself.

-

Nucleophilic Aromatic Substitution: The pyridine ring of this compound is activated towards nucleophilic aromatic substitution. Halogenated derivatives of this compound would be expected to undergo substitution reactions readily.

-

C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H trifluoromethylation of pyridine rings.[6][7] While these methods are often used to introduce the CF₃ group, the principles also inform the potential for further functionalization of the remaining C-H bonds on the this compound ring.

Applications in Drug Development and Agrochemicals

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy and pharmacokinetic properties of molecules. While specific applications of this compound are not extensively documented, its structural motifs are found in a variety of bioactive compounds.

-

Pharmaceutical Intermediates: Trifluoromethylpyridines are key intermediates in the synthesis of numerous pharmaceuticals.[4][5] The CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, and its lipophilicity can enhance membrane permeability and bioavailability.

-

Agrochemicals: Many modern pesticides, including fungicides and insecticides, contain the trifluoromethylpyridine core.[8] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial building block for several crop-protection products.[8] The unique properties imparted by the trifluoromethyl groups contribute to the high biological activity of these agrochemicals.

Caption: Relationship between properties and applications.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the cited literature. However, the expected spectral characteristics can be inferred from its structure and data for related compounds.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | The spectrum would show signals corresponding to the three protons on the pyridine ring. The chemical shifts would be downfield due to the strong electron-withdrawing effect of the two CF₃ groups. The coupling patterns would reveal the connectivity of the protons. |

| ¹³C NMR | The spectrum would exhibit signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbons attached to the CF₃ groups and the CF₃ carbons themselves would show characteristic quartets due to C-F coupling. |

| ¹⁹F NMR | The spectrum would show two singlets (or closely coupled signals) for the two trifluoromethyl groups, assuming no significant through-space coupling. The chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring. |

| IR Spectroscopy | The IR spectrum would display characteristic bands for C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 215. Fragmentation would likely involve the loss of fluorine atoms or a CF₃ group. |

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique physicochemical properties, conferred by the two trifluoromethyl substituents, make it an attractive scaffold for the design of novel bioactive compounds with improved performance characteristics. Further research into the specific applications and reactivity of this particular isomer is warranted to fully exploit its synthetic utility.

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of two trifluoromethyl groups onto the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl groups, with their high electronegativity and steric bulk, can enhance binding affinities to biological targets and improve the pharmacokinetic profiles of parent molecules. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its relevance in scientific research.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design. These properties dictate its behavior in various solvents, its reactivity, and its potential interactions with biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₆N | [1] |

| Molecular Weight | 215.10 g/mol | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 85 °C @ 18 mmHg | [1] |

| Density | 1.498 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.393 | |

| Flash Point | 70 °C (158 °F) | [1] |

| CAS Number | 1644-68-4 | [1] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, its structure allows for the prediction of characteristic spectral features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the deshielding effects of the two trifluoromethyl groups and the nitrogen atom in the pyridine ring. The three aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons bearing the trifluoromethyl groups would appear as quartets due to C-F coupling. The chemical shifts of the pyridine ring carbons would be significantly influenced by the strong electron-withdrawing nature of the CF₃ groups.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two singlets, one for each trifluoromethyl group, unless there is through-space coupling between them. The chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong C-F stretching vibrations, typically in the range of 1100-1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 215. Fragmentation would likely involve the loss of fluorine atoms, trifluoromethyl groups, and potentially the pyridine ring itself.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Low Temperature)

Given the sub-zero melting point, a specialized low-temperature apparatus is required.

Methodology:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is inserted into a cooling bath (e.g., a Dewar flask containing a suitable cryogenic liquid like liquid nitrogen or a dry ice/acetone slurry).

-

The temperature of the bath is slowly raised using a controlled heating element.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (Under Vacuum)

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to avoid decomposition.

Methodology:

-

A small volume of the compound is placed in a distillation flask equipped with a vacuum adapter, a condenser, and a receiving flask.

-

The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 18 mmHg).

-

The flask is gently heated in a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.

Density Measurement

The density of liquid this compound can be determined using a pycnometer.

Methodology:

-

A clean and dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The exterior of the pycnometer is dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is a suitable instrument for measuring the refractive index of liquid samples.

Methodology:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C).

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a compound like this compound.

References

2,3-Bis(trifluoromethyl)pyridine structural information and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, and proposed synthesis of 2,3-bis(trifluoromethyl)pyridine. Due to the limited availability of public domain experimental data, this guide also includes predicted spectroscopic data and a generalized synthetic protocol based on established chemical principles and literature on analogous compounds.

Core Structural Information

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₃F₆N. The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences its chemical properties, making it a potentially valuable building block in medicinal chemistry and materials science.

Identifiers and Descriptors

| Property | Value | Source |

| Chemical Name | This compound | - |

| SMILES String | FC(F)(F)c1ncccc1C(F)(F)F | Commercial Supplier |

| Molecular Formula | C₇H₃F₆N | - |

| Molecular Weight | 215.10 g/mol | [1] |

| CAS Number | 1644-68-4 | [1] |

Note: The SMILES string is provided by commercial suppliers and has not been independently verified through a primary, non-commercial database such as PubChem, as a dedicated entry for the 2,3-isomer is not available.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound is scarce in publicly accessible literature. The following table includes data from commercial suppliers, which should be considered as indicative.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Commercial Supplier |

| Purity | >97% | Commercial Supplier |

Proposed Synthesis

Generalized Synthetic Protocol: Halogen Exchange Fluorination

This proposed method is based on the synthesis of analogous compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][3] The key transformation is a halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms using a suitable fluorinating agent.

Reaction Scheme:

2,3-Dichloro-pyridine → 2,3-Bis(trichloromethyl)pyridine → this compound

Step 1: Trichloromethylation of 2,3-Dichloropyridine

A solution of 2,3-dichloropyridine in a suitable solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent (e.g., N-chlorosuccinimide) and a radical initiator (e.g., benzoyl peroxide) under reflux. The reaction introduces trichloromethyl groups at the 2 and 3 positions.

Step 2: Fluorination of 2,3-Bis(trichloromethyl)pyridine

The resulting 2,3-bis(trichloromethyl)pyridine is then subjected to a halogen exchange reaction. This is typically achieved by heating with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF). The reaction is usually carried out in a high-pressure autoclave at elevated temperatures.

Purification:

The crude product is typically purified by distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated for this compound. Researchers should exercise caution and perform thorough literature searches for any updated procedures before attempting synthesis.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following tables provide predicted data based on computational models and typical values for similar structures. These should be used for reference purposes only.

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-4 | ~8.0 | d | J(H4-H5) = ~8 |

| H-5 | ~7.6 | dd | J(H4-H5) = ~8, J(H5-H6) = ~5 |

| H-6 | ~8.8 | d | J(H5-H6) = ~5 |

| ¹³C | |||

| C-2 | ~148 (q) | q | J(C-F) = ~35 |

| C-3 | ~135 (q) | q | J(C-F) = ~35 |

| C-4 | ~125 | s | - |

| C-5 | ~130 | s | - |

| C-6 | ~152 | s | - |

| -CF₃ (at C-2) | ~122 (q) | q | J(C-F) = ~275 |

| -CF₃ (at C-3) | ~122 (q) | q | J(C-F) = ~275 |

| ¹⁹F | |||

| -CF₃ (at C-2) | ~ -65 | s | - |

| -CF₃ (at C-3) | ~ -68 | s | - |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1350-1100 | Very Strong | C-F stretching (trifluoromethyl groups) |

| ~850-700 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 215 | ~80 | [M]⁺ (Molecular ion) |

| 196 | ~100 | [M-F]⁺ |

| 146 | ~60 | [M-CF₃]⁺ |

| 69 | ~40 | [CF₃]⁺ |

Visualizations

Structural and Synthetic Relationship

The following diagram illustrates the core structure of this compound and its proposed synthetic relationship from a dichloropyridine precursor.

Caption: Structural data and proposed synthesis of this compound.

This guide provides a summary of the currently available information on this compound for research and development purposes. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this compound.

References

Spectroscopic Profile of 2,3-Bis(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-bis(trifluoromethyl)pyridine. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on data from closely related fluorinated pyridines. It also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from data for analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.7 | Doublet of doublets | ~4.8, 1.6 | H-6 |

| ~7.9 | Doublet | ~7.8 | H-4 |

| ~7.5 | Multiplet | - | H-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~150 | Singlet | - | C-6 |

| ~148 (quartet) | Quartet | ~35 | C-2 |

| ~138 | Singlet | - | C-4 |

| ~131 (quartet) | Quartet | ~33 | C-3 |

| ~124 (quartet) | Quartet | ~274 | CF₃ (at C-2) |

| ~122 (quartet) | Quartet | ~274 | CF₃ (at C-3) |

| ~121 | Singlet | - | C-5 |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-64 | Singlet | CF₃ (at C-2) |

| ~-63 | Singlet | CF₃ (at C-3) |

Reference: CFCl₃ (0 ppm)

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl groups) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 215 | High | [M]⁺ (Molecular Ion) |

| 196 | Medium | [M-F]⁺ |

| 146 | High | [M-CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative analysis, a higher concentration and a relaxation delay of at least five times the longest T1 should be used.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

For ¹⁹F NMR, a probe capable of being double-tuned to both ¹H and ¹⁹F is required.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus.

-

Use an appropriate reference standard, such as CFCl₃ (external) or a compound with a known chemical shift.[2]

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra, and the reference standard for ¹⁹F spectra.

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Thin Film Method):

-

Sample Preparation: Place a drop of the liquid this compound onto the surface of a clean, dry salt plate using a Pasteur pipette.[3]

-

Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[3]

-

Spectrum Acquisition:

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plates thoroughly with a suitable solvent like acetone and store them in a desiccator.[3]

Procedure (ATR Method):

-

Setup: Ensure the ATR crystal is clean.

-

Background: Acquire a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent. The ATR method is often simpler and faster as it requires no sample preparation.[4]

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Microsyringe

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer. The MS will record the mass spectra of the eluting compounds.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted MS fragmentation pathway.

References

An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine: Commercial Availability, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and agrochemical research. This document details its commercial availability, physicochemical properties, and a plausible synthetic approach based on current literature.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its use in research and development. Key suppliers include:

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Offered with a purity of 97%.[1]

-

CP Lab Safety: Available with a purity of 96%.

The compound is typically available in research quantities, such as 1 gram and 5 grams. For larger quantities, inquiries with the suppliers are recommended.

Physicochemical and Spectral Data

A compilation of the known quantitative data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.

| Identifier | Value |

| CAS Number | 1644-68-4 |

| Molecular Formula | C₇H₃F₆N |

| Molecular Weight | 215.10 g/mol |

| Physical Property | Value |

| Melting Point | -2 °C |

| Boiling Point | 85 °C at 18 mmHg |

| Density | 1.498 g/mL at 25 °C |

| Flash Point | 70 °C (158 °F) |

| Refractive Index (n20/D) | 1.393 |

Note: Some physical properties are predicted values.

Synthetic Approaches: An Experimental Protocol Overview

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, a general and industrially relevant method for the synthesis of bis(trifluoromethyl)pyridines involves the vapor-phase chlorination and subsequent fluorination of lutidines (dimethylpyridines).[2][3]

The following is a generalized experimental protocol based on this approach for the synthesis of chloro-bis(trifluoromethyl)pyridines, which serves as a logical precursor to obtaining this compound.

General Methodology: Vapor-Phase Halogenation of 2,3-Lutidine

This process is typically carried out in a specialized vapor-phase reactor system and involves two main stages: chlorination and fluorination.

Step 1: Vapor-Phase Chlorination

-

Reactor Setup: A vapor-phase reactor, often a tube furnace, is packed with a suitable catalyst, such as a transition metal-based catalyst on a solid support. The system is equipped with inlets for the organic substrate and chlorine gas, and an outlet leading to a condenser and collection trap.

-

Vaporization: 2,3-Lutidine is vaporized by heating it in a controlled manner.

-

Chlorination Reaction: The vaporized 2,3-lutidine and chlorine gas are introduced into the heated reactor. The reaction temperature is typically maintained at a high temperature (e.g., >300°C) to facilitate the radical chlorination of the methyl groups.[2][3]

-

Product Collection: The reaction mixture exiting the reactor is cooled to condense the chlorinated products, which will be a mixture of mono-, di-, and trichlorinated species at the methyl positions, as well as potentially some ring-chlorinated byproducts. The primary target intermediate from this step would be 2,3-bis(trichloromethyl)pyridine.

Step 2: Vapor-Phase Fluorination

-

Fluorination Reactor: A similar vapor-phase reactor is used, often packed with a fluorinating agent or a catalyst that facilitates fluorine exchange. Anhydrous hydrogen fluoride (HF) is a common fluorinating agent in industrial settings.

-

Introduction of Chlorinated Intermediate: The crude 2,3-bis(trichloromethyl)pyridine from the previous step is vaporized and introduced into the fluorination reactor along with the fluorinating agent.

-

Fluorine Exchange: At an elevated temperature, the chlorine atoms on the trichloromethyl groups are exchanged for fluorine atoms, leading to the formation of this compound.

-

Purification: The product stream is cooled, and the desired this compound is separated from byproducts and unreacted starting materials, typically through distillation.

This generalized protocol outlines the key steps for the synthesis of bis(trifluoromethyl)pyridines from lutidines. The precise reaction conditions, including temperature, pressure, flow rates, and catalyst choice, would require optimization for the specific synthesis of this compound.

Experimental Workflow and Logical Relationships

The synthesis of this compound from 2,3-lutidine can be represented as a logical workflow.

Applications in Research and Development

Trifluoromethylated pyridines are a significant class of compounds in both the pharmaceutical and agrochemical industries.[4] The introduction of trifluoromethyl groups can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making them valuable modifications in drug design.

While specific applications of this compound are not extensively documented in publicly available research, its structural motif suggests its potential as a key building block for the synthesis of novel bioactive molecules. Researchers in drug discovery and crop science may find this compound to be a valuable scaffold for creating new chemical entities with improved properties. Its utility is likely being explored in proprietary research programs focused on developing new insecticides, fungicides, herbicides, and therapeutic agents.[5][6]

References

- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 2,3-Bis(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for 2,3-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for this particular isomer, this guide synthesizes data from closely related trifluoromethylated pyridines to establish best practices for its safe handling, storage, and use in experimental settings. Furthermore, it outlines general experimental protocols for its synthesis and discusses its relevance in drug development.

Core Safety and Handling Precautions

The trifluoromethylpyridine scaffold is a common motif in a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2][3] The introduction of trifluoromethyl groups can significantly enhance a molecule's bioactivity, metabolic stability, and lipophilicity. However, these properties also necessitate careful handling due to potential toxicity and reactivity. Based on data from related compounds, this compound should be handled with the assumption that it is harmful if swallowed, inhaled, or absorbed through the skin, and that it can cause skin, eye, and respiratory tract irritation.[4][5][6][7]

Personal Protective Equipment (PPE)

A robust PPE regimen is critical when working with this compound and its analogues. The following should be considered standard practice:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[5][6][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5][8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of exposure, a full chemical suit may be necessary.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][8]

A logical workflow for donning and doffing PPE is crucial to prevent cross-contamination.

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from related trifluoromethylpyridine compounds. These values should be treated as estimates for this compound and used for initial safety assessments and experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₆N | [9] |

| Molecular Weight | 215.10 g/mol | [9] |

| Boiling Point | 82 °C @ 18 mmHg | [9] |

| Melting Point | 55 - 59 °C | [9] |

| Flash Point | 67 °C (152.6 °F) | [10] |

| Appearance | White Solid Crystalline (expected) | [10] |

Table 1: Physical and Chemical Properties

| Hazard Class | GHS Classification (Anticipated) | Source(s) for Analogy |

| Acute Toxicity, Oral | Category 3 or 4 | [8][9][10] |

| Acute Toxicity, Dermal | Category 4 | [10][11] |

| Acute Toxicity, Inhalation | Category 4 | [6][10] |

| Skin Corrosion/Irritation | Category 2 | [5][8][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | [5][8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | [5][8][9][11] |

| Flammable Solids/Liquids | Category 2 or 4 | [6][9][10] |

Table 2: Anticipated GHS Hazard Classifications

Experimental Protocols

General Synthesis Approach for Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines often involves multi-step processes. A common strategy is the chlorine/fluorine exchange from a trichloromethylpyridine precursor.[1][2] The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a structurally related compound, provides a relevant example of the methodologies that could be adapted for this compound.[1][12][13]

Example Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (for illustrative purposes)

This protocol is based on the general steps described in the literature for the synthesis of related compounds and should be adapted and optimized for the specific target molecule.

-

Chlorination of the Pyridine Ring: A substituted picoline is subjected to chlorination to introduce chlorine atoms onto the pyridine ring. This can be achieved using various chlorinating agents and is often catalyzed.[12]

-

Side-Chain Trichlorination: The methyl group on the pyridine ring is then chlorinated to form a trichloromethyl group. This step typically involves radical chlorination conditions.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction. This is commonly achieved using anhydrous hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride.[1][13] This step is hazardous and requires specialized equipment and expertise.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][7]

-

Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

-

Report: Report the incident to the appropriate safety personnel.

Role in Drug Development

The inclusion of a trifluoromethyl group on a pyridine ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable strategy in drug design.[14]

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, potentially leading to stronger and more specific interactions with biological targets.

The following diagram illustrates the logical relationship between the structural features of trifluoromethylpyridines and their desirable properties in drug candidates.

Disclaimer

This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional policies. A thorough risk assessment should be performed before handling this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2,6-Bis(trifluoromethyl)pyridine 97 455-00-5 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Thermo Scientific Chemicals 2,3-Bis(trifluoromethyl)pyridine

An In-depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Bis(trifluoromethyl)pyridine, a key organofluorine building block from Thermo Scientific Chemicals. The strategic incorporation of trifluoromethyl (CF3) groups into pyridine scaffolds is a critical strategy in modern medicinal and agrochemical chemistry. The unique physicochemical properties conferred by the CF3 moiety—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make trifluoromethylpyridines (TFMPs) highly valuable in the design of novel bioactive molecules.[1] This document details the known properties, a representative synthetic approach, and the role of this compound as a versatile intermediate in the development of advanced chemical entities.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Product Name | This compound, 97% |

| CAS Number | 1644-68-4[2] |

| Molecular Formula | C₇H₃F₆N[2] |

| Molecular Weight | 215.10 g/mol [2] |

| IUPAC Name | This compound[2] |

| InChI Key | RRNXYHYDSDAOFW-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F[2] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Appearance | Liquid |

| Purity | 97%[2] |

| Melting Point | -2°C[2] |

| Boiling Point | 85°C (at 18 mmHg)[2] |

| Flash Point | 70°C (158°F)[2] |

| Spectroscopic Data | While specific NMR and IR spectra for this exact compound are not detailed in the available literature, related structures such as 2-methoxy-3-(trifluoromethyl)pyridine have been analyzed.[3][4] For this compound, ¹H NMR would show signals in the aromatic region, and ¹⁹F NMR would be critical for confirming the two distinct CF₃ groups.[5] IR spectroscopy would reveal characteristic C-F and pyridine ring vibrations.[3][4][6] |

Application in Synthesis and Drug Discovery

Trifluoromethylpyridine derivatives are fundamental structural motifs in a vast number of agrochemical and pharmaceutical compounds.[7][8] The electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential interactions with biological targets. Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, a related structure, are in high demand as intermediates for crop-protection products.[9][10] this compound serves as a valuable building block for introducing two CF₃ groups in specific proximity, a feature that can be exploited to fine-tune the steric and electronic profile of a lead compound to enhance its efficacy and pharmacokinetic properties.[1]

Caption: Role of TFMP derivatives as building blocks in drug discovery.

Representative Synthetic Methodology

While numerous methods exist for synthesizing trifluoromethylpyridines, a modern and regioselective approach involves the direct C-H trifluoromethylation of the pyridine ring.[7][8] One effective strategy is based on the nucleophilic activation of the pyridine ring via hydrosilylation, followed by an electrophilic trifluoromethylation step.[11] This method allows for precise installation of the CF₃ group at the 3-position.

Experimental Protocol: Regioselective C-H Trifluoromethylation

The following protocol is a representative example of a modern synthetic route for introducing a trifluoromethyl group onto a pyridine ring, based on methodologies described in the literature.[11]

-

Step 1: Nucleophilic Activation via Hydrosilylation

-

To a solution of a substituted pyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., chloroform), add a hydrosilane reagent (e.g., diphenylsilane, 1.2 equiv.).

-

The reaction mixture is heated (e.g., at 50-110°C) for several hours (e.g., 7-16 hours) under an inert atmosphere (e.g., Argon) to facilitate the formation of the N-silyl enamine intermediate.[11]

-

The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR spectroscopy.

-

-

Step 2: Electrophilic Trifluoromethylation

-

After the formation of the enamine intermediate, the reaction mixture is cooled.

-

An electrophilic trifluoromethylating agent (e.g., Togni's reagent or Umemoto's reagent, 1.5 equiv.) is added to the mixture.[11]

-

The reaction is stirred at room temperature until the consumption of the intermediate is observed.

-

-

Work-up and Purification

-

Upon completion, the reaction is quenched with an appropriate aqueous solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the 3-trifluoromethylated pyridine derivative.[11]

-

Caption: Workflow for 3-position selective C-H trifluoromethylation.

Safety and Handling

This compound, like many organofluorine compounds, requires careful handling in a well-ventilated area or fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[14] It is classified as a combustible material and should be kept away from heat, sparks, open flames, and other sources of ignition.[12] In case of fire, use CO₂, dry chemical, or foam for extinction.[12] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from Thermo Scientific Chemicals before handling this product.

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. fishersci.fi [fishersci.fi]

- 3. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

The Untapped Potential of the 2,3-Bis(trifluoromethyl)pyridine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. Its unique electronic and steric properties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the trifluoromethyl group's influence is often amplified, leading to compounds with improved pharmacological profiles.

This technical guide delves into the applications of the 2,3-bis(trifluoromethyl)pyridine core in medicinal chemistry. While publicly available research on this specific scaffold is limited, this document will explore the broader context of bis(trifluoromethyl)pyridines and related heterocycles to illuminate its potential. By examining the synthesis, biological activities, and signaling pathway modulation of analogous compounds, we aim to provide a comprehensive resource for researchers interested in leveraging this promising chemical entity for drug discovery. It is important to note that while this guide provides illustrative examples from closely related chemical series, the direct application of the this compound scaffold in medicinally active compounds is not yet extensively documented in peer-reviewed literature.

Physicochemical Properties and Synthetic Strategies

The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring is expected to significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in drug design, as it can mitigate off-target effects related to interactions with acidic cellular compartments or unwanted hERG channel binding. The high lipophilicity of the two CF3 groups can enhance membrane permeability, a desirable trait for oral bioavailability and CNS penetration.

General Synthetic Approaches

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies: the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks. For the creation of bis(trifluoromethyl)pyridine structures, vapor-phase fluorination of lutidines (dimethylpyridines) at high temperatures with transition metal-based catalysts can yield chloro-bis(trifluoromethyl)pyridine derivatives in good yields (60-80%).

A general workflow for the synthesis of a functionalized bis(trifluoromethyl)pyridine is outlined below.

Applications in Medicinal Chemistry: Insights from Related Scaffolds

Due to the limited specific data on this compound, we will explore the applications of closely related structures, namely other bis(trifluoromethyl)pyridines and trifluoromethylpyrimidines, to infer potential therapeutic areas and biological targets.

Anticancer Activity of a Bis(trifluoromethyl)pyridine Isomer

The isomer 2-fluoro-3,6-bis(trifluoromethyl)pyridine has been identified as a potential building block for medicinal compounds with anticancer activity. While extensive biological data is not available, computational studies have suggested that trifluoromethylpyridine derivatives can interact with thymidylate kinase, a critical enzyme in DNA synthesis for cancer cells. The calculated binding energies for these interactions range from -15.52 to -25.36 kcal/mol, indicating a potential for potent inhibition.

Kinase Inhibition: A Promising Avenue

Kinase inhibitors are a major class of targeted cancer therapies. The trifluoromethyl-substituted pyrimidine scaffold, a close bioisostere of pyridine, has shown significant promise in this area.

A series of 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR and PYK2, both of which are implicated in oncogenic signaling pathways. The quantitative inhibitory activities of representative compounds are summarized below.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) |

| 9u | EGFR | 0.091 | A549 | 0.35 |

| MCF-7 | 3.24 | |||

| PC-3 | 5.12 | |||

| PF-431396 | PYK2 | 0.011 | - | - |

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors and data for PF-431396, a trifluoromethyl pyrimidine inhibitor.

The signaling pathways affected by the inhibition of EGFR and PYK2 are depicted below.

Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase using a luminescent ADP-detecting assay.

Materials:

-

Target kinase (e.g., EGFR, PYK2)

-

Kinase substrate (peptide or protein)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Kinase Reaction: a. Add Kinase Assay Buffer, the kinase substrate, and the test compound solution to the wells of the plate. b. Initiate the kinase reaction by adding the ATP and kinase solution. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in medicinal chemistry with significant potential. The advantageous physicochemical properties imparted by the two trifluoromethyl groups make it an attractive core for the design of novel therapeutics. While direct biological data for this specific scaffold is scarce, the promising activity of related trifluoromethyl-substituted heterocycles, particularly as kinase inhibitors, provides a strong rationale for its further investigation.

Future research efforts should focus on the development of efficient and versatile synthetic routes to a variety of functionalized this compound derivatives. Subsequent screening of these compounds in a range of biological assays, particularly those targeting kinases and other enzymes implicated in disease, could uncover novel and potent drug candidates. The insights and methodologies presented in this guide, drawn from closely related chemical series, offer a solid foundation for embarking on the exploration of this promising chemical space.

The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (-CF3) groups into pyridine scaffolds has been a transformative strategy in the discovery and development of novel agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—have led to the creation of highly effective and selective fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis and application of trifluoromethylpyridines, with a primary focus on the commercially significant mono-trifluoromethylpyridine derivatives and a discussion on the synthesis of bis(trifluoromethyl)pyridines.

Core Building Blocks: The Synthesis of Key Trifluoromethylpyridine Intermediates

The foundation of many modern agrochemicals lies in the efficient synthesis of key trifluoromethylpyridine intermediates. Among the most crucial is 2,3-dichloro-5-(trifluoromethyl)pyridine, a versatile precursor for several blockbuster products. Various synthetic strategies have been developed to produce these vital building blocks.

One common industrial approach involves the chlorination and subsequent fluorination of picoline derivatives. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. Vapor-phase reactions at high temperatures, often with transition metal-based catalysts, are also employed for simultaneous chlorination and fluorination.

While mono-trifluoromethylpyridines are the workhorses of the industry, bis(trifluoromethyl)pyridine derivatives can also be synthesized, often starting from lutidines (dimethylpyridines). These reactions generally require higher temperatures than those for picolines and can produce various chloro-bis(trifluoromethyl)pyridine isomers in yields ranging from 60% to 80%.

Application in the Synthesis of Leading Agrochemicals

The true value of trifluoromethylpyridine intermediates is realized in their conversion to high-value active ingredients. Two prime examples are the fungicide Fluopyram and the insecticide Chlorantraniliprole.

Fluopyram: A Broad-Spectrum Fungicide

Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide with a broad spectrum of activity. Its synthesis prominently features a trifluoromethylpyridine core. A key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This amine is then coupled with 2-(trifluoromethyl)benzoyl chloride to form the final Fluopyram molecule.

Experimental Protocol: Synthesis of Fluopyram from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

-

Reaction Setup: A round-bottomed flask is charged with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (10.73 mmol) and 250 mL of dichloromethane.

-

Base Addition: The flask is cooled in an ice bath, and triethylamine (32.19 mmol) dissolved in dichloromethane is added cautiously.

-

Acylation: 2-(Trifluoromethyl)benzoyl chloride (12.95 mmol) dissolved in dichloromethane is added dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, the mixture is stirred for 10 minutes in the ice bath. The ice bath is then removed, and the reaction is allowed to proceed at ambient temperature for 10 hours.

-

Workup and Isolation: The reaction is monitored for completion, followed by standard aqueous workup and purification to yield Fluopyram.

Table 1: Quantitative Data for Fluopyram Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.2 : 3 | |

| Reaction Time | 10 hours | |

| Reaction Temperature | Ambient |

Chlorantraniliprole: A Powerful Insecticide

Chlorantraniliprole, an anthranilic diamide insecticide, also incorporates a trifluoromethylpyridine moiety, though it is introduced as part of a different key intermediate. The synthesis of Chlorantraniliprole involves the coupling of two main fragments: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The pyrazole carboxylic acid intermediate is synthesized from 2,3-dichloropyridine.

Experimental Protocol: Coupling of Intermediates to form Chlorantraniliprole

-

Reactant Mixture: A mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) is prepared in propionitrile (18 mL).

-

Base Addition: 3-Picoline (52 mmol) is added to the mixture.

-

Activation and Reaction: The mixture is cooled to -5 °C, and methanesulfonyl chloride (24 mmol) is added dropwise, maintaining the temperature between -5 and 0 °C. The reaction is then stirred for a specified period to allow for the amide bond formation.

-

Workup and Isolation: The reaction mixture is worked up, typically involving the addition of water and filtration of the precipitated product, to yield Chlorantraniliprole.

Table 2: Quantitative Data for a Key Step in Chlorantraniliprole Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Carboxylic Acid:Amine) | 1 : 1.05 | |

| Solvent | Propionitrile | |

| Activating Agent | Methanesulfonyl Chloride | |

| Base | 3-Picoline | |

| Temperature | -5 to 0 °C | |

| Yield | 97.0% (uncorrected) |

Synthetic Pathways and Workflows

Visualizing the synthetic routes of these complex molecules is crucial for understanding the sequence of reactions and the interplay of intermediates. The following diagrams, generated using the DOT language, illustrate the synthetic workflows for Fluopyram and a key intermediate for Chlorantraniliprole.

Caption: Synthetic workflow for the fungicide Fluopyram.

Caption: Synthesis of a key intermediate for Chlorantraniliprole.

Conclusion

The strategic incorporation of the trifluoromethylpyridine moiety has proven to be a highly successful approach in the development of modern agrochemicals. The synthetic pathways to key intermediates, particularly mono-trifluoromethylpyridines, are well-established, enabling the large-scale production of high-performance fungicides and insecticides. While bis(trifluoromethyl)pyridines are synthetically accessible, their role in commercial agrochemicals is less defined compared to their mono-substituted counterparts. Continued research into the synthesis and application of novel trifluoromethylpyridine derivatives holds significant promise for the future of crop protection, offering the potential for even more potent, selective, and environmentally benign solutions.

2,3-Bis(trifluoromethyl)pyridine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Fluorinated Building Block in Modern Chemistry

Introduction: 2,3-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two electron-withdrawing trifluoromethyl groups on adjacent positions of the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This technical guide provides a thorough overview of this compound, including its synthesis, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₇H₃F₆N. A summary of its key physical and chemical properties is presented in the table below, providing a valuable resource for its handling and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₆N | |

| Molecular Weight | 215.10 g/mol | |

| Melting Point | -2 °C | |

| Boiling Point | 85 °C @ 18 mmHg | |

| Flash Point | 70 °C |

Synthesis and Experimental Protocols

The synthesis of bis(trifluoromethyl)pyridines can be challenging due to the harsh conditions often required for trifluoromethylation reactions. While a specific, detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in publicly available literature, a general and widely applicable industrial method involves the vapor-phase fluorination of substituted lutidines (dimethylpyridines).

A review on the synthesis of trifluoromethylpyridines indicates that chloro-bis(trifluoromethyl)pyridines can be synthesized from lutidines in yields ranging from 60-80% through a high-temperature, vapor-phase reaction.[1][2] This process typically involves the reaction of a lutidine isomer with a source of fluorine and chlorine, often over a metal fluoride catalyst.

General Experimental Workflow for Vapor-Phase Fluorination of Lutidines:

Figure 1: General workflow for the synthesis of bis(trifluoromethyl)pyridines via vapor-phase fluorination of lutidines.

Note: This is a generalized representation. The specific catalyst, temperature, pressure, and reactant ratios would need to be optimized for the synthesis of this compound.

Reactivity and Chemical Transformations

The two adjacent trifluoromethyl groups on the pyridine ring render the aromatic system highly electron-deficient. This electronic nature dictates the reactivity of this compound, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions ortho and para to the nitrogen atom. The electron-withdrawing trifluoromethyl groups activate the ring towards nucleophilic attack, facilitating the displacement of suitable leaving groups.

Furthermore, the pyridine nitrogen can be targeted by electrophiles, leading to the formation of pyridinium salts. The reactivity of the trifluoromethyl groups themselves is generally low, as the carbon-fluorine bond is exceptionally strong.

Applications in Research and Development

The unique properties of trifluoromethyl-substituted pyridines make them valuable building blocks in several areas of chemical research and development.

Medicinal Chemistry: The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] While specific applications of this compound in marketed drugs are not widely reported, its structural motif is of significant interest for the synthesis of novel therapeutic agents. The electron-deficient nature of the pyridine ring can influence pKa and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.

Agrochemicals: Trifluoromethylpyridines are key components in a variety of modern agrochemicals, including herbicides, insecticides, and fungicides.[2][4] The trifluoromethyl groups contribute to the biological activity and favorable physicochemical properties of these compounds, such as enhanced uptake and transport within the target organism. The this compound scaffold represents a potential starting point for the development of new and effective crop protection agents.

Materials Science: The high thermal and chemical stability associated with fluorinated organic compounds makes them attractive for applications in materials science. Pyridine-based materials are utilized in various applications, including as ligands for catalysts and in the development of functional polymers and electronic materials. The introduction of two trifluoromethyl groups can be expected to further enhance the stability and modify the electronic properties of such materials.

Spectroscopic Data

-

¹H NMR: The proton signals would appear in the aromatic region, shifted downfield compared to unsubstituted pyridine due to the strong electron-withdrawing effect of the two CF₃ groups.

-

¹³C NMR: The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of all ring carbons would be significantly influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: Two distinct signals would be expected for the two trifluoromethyl groups, likely appearing as singlets in a proton-decoupled spectrum. Their chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak at m/z 215. Fragmentation patterns would likely involve the loss of fluorine atoms and potentially the entire trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching and bending vibrations would also be present.

Conclusion

This compound is a fluorinated building block with significant potential for the development of new molecules in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the two vicinal trifluoromethyl groups on the pyridine ring, make it a valuable synthon for accessing novel chemical space. While detailed synthetic protocols and comprehensive spectroscopic data remain somewhat elusive in the public domain, the general principles of its synthesis and reactivity provide a solid foundation for its utilization in research and development. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries in various scientific disciplines.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Bis(trifluoromethyl)pyridine from 2,3-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The synthesis of 2,3-bis(trifluoromethyl)pyridine from 2,3-lutidine is most practically achieved through a two-stage process. The first stage involves the exhaustive chlorination of the methyl groups of 2,3-lutidine to form the intermediate, 2,3-bis(trichloromethyl)pyridine. The second stage is a halogen exchange (Halex) reaction where the trichloromethyl groups are fluorinated to yield the desired this compound. This approach is a common industrial method for the synthesis of trifluoromethyl-substituted aromatic compounds.[1][2]

Reaction Pathway:

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary